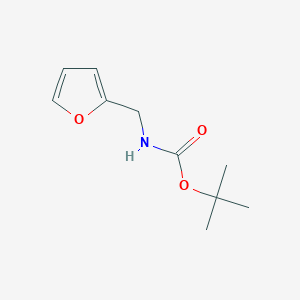
(Methacryloxymethyl)phenyldimethylsilan
Übersicht
Beschreibung
“2-Propenoic acid, methyl ester” is also known as Methyl acrylate, Methyl propenoate, Methyl 2-propenoate, and several other names . It has the molecular formula C4H6O2 and a molecular weight of 86.0892 .
Molecular Structure Analysis
The molecular structure of “2-Propenoic acid, methyl ester” can be represented as CH2=CHCOOCH3 .Physical And Chemical Properties Analysis
“2-Propenoic acid, methyl ester” is a liquid at room temperature with a molecular weight of 86.0892 .Wissenschaftliche Forschungsanwendungen
Polymersynthese und -modifikation
Diese Verbindung wird als Monomer bei der Synthese von Polymeren mit spezifischen Eigenschaften eingesetzt. Es kann polymerisiert werden, um Poly(methacryloxymethyl)phenyldimethylsilan zu bilden, das aufgrund des Vorhandenseins der Phenyldimethylsilangruppe einzigartige optische und thermische Eigenschaften aufweisen kann .
Oberflächenbeschichtungsanwendungen
This compound kann in der Oberflächenwissenschaft als Beschichtungsmittel eingesetzt werden, um die Oberflächeneigenschaften von Materialien zu modifizieren, Hydrophobie zu verleihen oder die Oberflächenenergie für verschiedene industrielle Anwendungen zu verändern .
Arzneimittel-Abgabesysteme
Das Potenzial der Verbindung, Polymere mit kontrollierten Freisetzungseigenschaften zu erzeugen, macht sie zu einem Kandidaten für die Entwicklung von Arzneimittel-Abgabesystemen, insbesondere bei der Entwicklung von Kontaktlinsen, die ophthalmische Arzneimittel abgeben können .
Flammschutz
Die Forschung deutet darauf hin, dass this compound verwendet werden kann, um die flammhemmenden Eigenschaften von Kunststoffen zu verbessern, ihre Verbrennung zu verzögern und zu sichereren Materialanwendungen beizutragen .
Zwischenprodukte der organischen Synthese
Als Organosilan dient es als Zwischenprodukt in der organischen Synthese, wobei es verwendet werden kann, um silylgeschützte funktionelle Gruppen einzuführen, die unter verschiedenen Bedingungen stabil sind, aber bei Bedarf selektiv entschützt werden können .
Katalyse
Die Verbindung ist an der Entwicklung neuer katalytischer Systeme für Polymerisationsreaktionen beteiligt, insbesondere für Methylmethacrylat (MMA), um Polymere mit definierten Molekulargewichten und Strukturen zu erzeugen .
Elektronische und optische Materialien
Aufgrund seiner einzigartigen Struktur wird this compound für den Einsatz in elektronischen und optischen Materialien untersucht, was möglicherweise zur Entwicklung neuer Halbleiter oder Photovoltaik-Bauelemente beiträgt .
Biomedizinische Technik
Die Fähigkeit der Verbindung, biokompatible Polymere zu bilden, macht sie zu einem Thema von Interesse in der biomedizinischen Technik für Anwendungen wie Gewebezüchtungsscaffolds und Biointerfaces .
Safety and Hazards
Eigenschaften
IUPAC Name |
[dimethyl(phenyl)silyl]methyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2Si/c1-11(2)13(14)15-10-16(3,4)12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFUZDIZLQCJKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC[Si](C)(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885005 | |
| Record name | 2-Propenoic acid, 2-methyl-, (dimethylphenylsilyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18052-92-1 | |
| Record name | (Dimethylphenylsilyl)methyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18052-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, (dimethylphenylsilyl)methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018052921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, (dimethylphenylsilyl)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, (dimethylphenylsilyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Methacryloxymethyl)phenykdunergysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















